molecular formula C24H18FN3O B2637421 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-57-6

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2637421
CAS RN: 866809-57-6
M. Wt: 383.426
InChI Key: NWSNNTCOTWAXRS-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

  • Novel Derivative Synthesis : The compound 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is part of a broader group of pyrazolo[4,3-c]quinoline derivatives, whose synthesis involves complex chemical reactions, as demonstrated in studies. These derivatives are of interest due to their potential binding affinity to biological receptors like the estrogen receptor. For instance, novel classes of pyrazolo[4,3-c]quinoline derivatives were synthesized using easily accessible 2,3-dihydro-1H-quinolin-4-ones as starting materials. The process included functionalization with various acylating agents, leading to the formation of core substrates, which upon further reactions produced the desired pyrazole derivatives (Kasiotis et al., 2006).

  • Structural Studies : Detailed structural analysis is key to understanding the properties of such complex compounds. For example, studies on similar compounds like 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate provided insights into molecular structure, charge distribution, and interaction patterns. These findings are crucial for determining the compound's behavior in different environments and potential applications (Baumer et al., 2004).

  • Dimensionality of Supramolecular Aggregation : The impact of substitution on the dimensionality of supramolecular aggregation in related compounds, like dihydrobenzopyrazoloquinolines, has been a subject of study. These investigations help in understanding how molecular structures can be designed and manipulated to achieve desired properties and functionalities (Portilla et al., 2005).

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-29-18-12-10-16(11-13-18)23-20-15-28(14-17-6-2-4-8-21(17)25)22-9-5-3-7-19(22)24(20)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSNNTCOTWAXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline

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